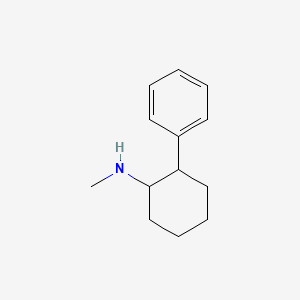

N-methyl-2-phenylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBMVSVBSGKFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 2 Phenylcyclohexan 1 Amine and Analogues

Established Synthetic Pathways for Arylcyclohexylamines

Traditional methods for synthesizing arylcyclohexylamines have laid the groundwork for the development of more advanced and specific synthetic routes. These foundational pathways often involve the construction of the core arylcyclohexylamine scaffold through key chemical transformations.

Nucleophilic Substitution Reactions in Cyclohexanone Derivatives

One common approach to arylcyclohexylamine synthesis involves the nucleophilic substitution of a leaving group on a pre-formed α-arylcyclohexanone. A method has been developed for the selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides through nucleophilic substitution or Favorskii rearrangement of 2-aryl-2-bromo-cycloketones with aliphatic amines. researcher.life With primary amines, the reaction pathway is temperature-dependent; lower temperatures (≤ -25 °C) favor nucleophilic substitution, yielding ketamine derivatives in good yields (60-85%). researcher.life

Reductive Amination Strategies for Arylcyclohexylamines

Reductive amination is a versatile and widely used method for the synthesis of amines, including arylcyclohexylamines. This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. mdma.chyoutube.com In the context of arylcyclohexylamine synthesis, an appropriately substituted arylcyclohexanone can be reacted with a primary or secondary amine under reducing conditions.

The reaction typically proceeds in one pot, where the ketone and amine are mixed in the presence of a reducing agent. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone starting material. youtube.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel can also be employed. mdma.ch The choice of amine determines the N-substitution pattern in the final product. For the synthesis of N-methyl-2-phenylcyclohexan-1-amine, 2-phenylcyclohexanone (B152291) would be reacted with methylamine.

A key advantage of reductive amination is its efficiency and the commercial availability of a wide variety of ketone and amine starting materials, allowing for the synthesis of a diverse library of arylcyclohexylamine analogues.

Rearrangement Reactions (e.g., Favorskii-type rearrangements applied to precursors)

The Favorskii rearrangement is a powerful tool in organic synthesis, typically involving the conversion of an α-halo ketone to a carboxylic acid derivative with a rearranged carbon skeleton. youtube.com A variation of this, the quasi-Favorskii rearrangement, can be applied to cyclic systems to achieve ring contraction. nih.gov In the context of arylcyclohexylamine synthesis, a Favorskii-type rearrangement can be used to construct the cyclopentane (B165970) carboxamide core, which can then be further elaborated.

One study demonstrated that when 2-aryl-2-bromo-cycloketones react with secondary amines or are sterically hindered, a Favorskii rearrangement is favored. researcher.life This rearrangement leads to the formation of a cyclopropanone (B1606653) intermediate which then undergoes ring opening to yield a ring-contracted product. youtube.comrsc.org This strategy provides an alternative route to precursors of arylcyclohexylamines, particularly when specific stereochemistry or substitution patterns are desired.

Enantioselective Synthesis Approaches for Chiral Arylcyclohexylamines

Many arylcyclohexylamines, including this compound, are chiral molecules, and their enantiomers often exhibit different pharmacological properties. nih.gov Therefore, the development of enantioselective synthetic methods is of great importance.

Recent advancements in asymmetric catalysis have provided routes to chiral building blocks for arylcyclohexylamine synthesis. For instance, a palladium(0)-catalyzed enantioselective intermolecular C-H arylation has been reported to induce planar chirality in macrocyclophanes through dynamic kinetic resolution. nih.govcitedrive.com While not directly applied to this compound, this principle of using chiral ligands to control stereochemistry is a key strategy in modern asymmetric synthesis. Another approach involves the copper-catalyzed enantioselective synthesis of axially chiral biaryl sulfenamides. chemrxiv.org These methods highlight the potential for developing catalytic enantioselective routes to chiral arylcyclohexylamines.

A broadly applicable synthesis of ketamine-related arylcyclohexylamines utilizes a microwave-assisted Diels-Alder reaction to construct the substituted cyclohexane (B81311) core. researchgate.netacs.org While this initial product is racemic, the synthesis of chiral derivatives of ketamine's metabolites, such as hydroxynorketamine (HNK), has been achieved. researchgate.net The separation of enantiomers can be performed at a later stage, or chiral starting materials or catalysts can be incorporated into the synthetic sequence to achieve an enantioselective outcome.

Derivatization Strategies for Novel Arylcyclohexylamine Analogues

The structural diversity of arylcyclohexylamines allows for extensive derivatization to explore structure-activity relationships and develop novel compounds with tailored pharmacological profiles. wikipedia.org Modifications can be made to the aryl ring, the cyclohexyl ring, and the amine substituent. nih.govnih.gov

Syntheses of various N-alkyl-arylcyclohexylamines have been described, including N-methyl, N-ethyl, and N-propyl derivatives of phenyl- and methoxy-phenylcyclohexylamines. nih.gov These modifications are typically achieved by using the corresponding primary amine in a reductive amination reaction or by N-alkylation of a primary arylcyclohexylamine.

Further derivatization can involve substitution on the aryl ring. For example, the introduction of methoxy (B1213986) groups at different positions on the phenyl ring has been shown to be readily achievable. nih.gov Additionally, the phenyl ring can be replaced with other aromatic systems, such as a thienyl ring, which has been shown to increase phencyclidine-like activity. nih.gov The synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines has also been reported, demonstrating a method to incorporate additional functional groups onto the aromatic ring. nih.gov

Structural and Stereochemical Characterization of N Methyl 2 Phenylcyclohexan 1 Amine

Isomeric Forms and Stereoisomeric Considerations

The structure of N-methyl-2-phenylcyclohexan-1-amine, with chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring, leads to the existence of multiple stereoisomers. These isomers can be classified as either enantiomers or diastereomers, depending on their stereochemical relationship.

This compound has two chiral centers, which means it can exist as a total of four stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relative orientation of the N-methylamino and phenyl groups determines whether the diastereomer is cis or trans.

Cis Isomers: In the cis isomers, the phenyl and N-methylamino groups are on the same side of the cyclohexane ring. There is one pair of cis enantiomers: (1R,2S)-N-methyl-2-phenylcyclohexan-1-amine and (1S,2R)-N-methyl-2-phenylcyclohexan-1-amine.

Trans Isomers: In the trans isomers, the phenyl and N-methylamino groups are on opposite sides of the cyclohexane ring. This configuration also has a corresponding pair of enantiomers: (1R,2R)-N-methyl-2-phenylcyclohexan-1-amine and (1S,2S)-N-methyl-2-phenylcyclohexan-1-amine.

The differentiation and identification of these isomers often require chiral separation techniques, such as chiral chromatography, or stereoselective synthesis methods.

Determining the absolute configuration of each stereoisomer is a critical aspect of its characterization. X-ray crystallography is a powerful technique for the unambiguous assignment of absolute configuration, provided that a suitable single crystal of a pure enantiomer or a derivative can be obtained. nih.gov For instance, the analysis of a derivative can reveal the spatial arrangement of atoms, allowing for the assignment of R or S designation to each chiral center. nih.gov

In the absence of crystallographic data, chiroptical methods like circular dichroism (CD) spectroscopy can be employed. columbia.edu This technique, often used in conjunction with a chiral auxiliary or a host molecule like dimeric zinc porphyrin, can help in assigning the absolute configuration based on the observed CD spectra. columbia.edu Computational methods, such as molecular mechanics calculations, can also be used to predict the preferred conformation and correlate it with the experimental spectroscopic data to deduce the absolute configuration. columbia.edu

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents can occupy either axial or equatorial positions, leading to different conformers with varying stabilities.

The orientation of the phenyl and N-methyl groups on the cyclohexane ring is a key factor in the conformational analysis of this compound. In the trans-diastereomer, the diequatorial conformation, where both the phenyl and N-methylamino groups occupy equatorial positions, is generally the most stable. This arrangement minimizes steric hindrance. In the cis-diastereomer, one group must be axial while the other is equatorial.

The conformational equilibrium of the cyclohexane ring is significantly influenced by the nature and position of its substituents. The preference for a substituent to occupy an equatorial position is quantified by its A-value (conformational energy). For a phenyl group, there is a preference for the equatorial position to avoid 1,3-diaxial interactions. Similarly, the N-methylamino group also favors the equatorial position.

In this compound, the interplay between these two groups determines the preferred conformation of the ring. The relative stability of different conformers is also affected by the solvent environment, as intermolecular interactions can influence the conformational equilibrium. nih.govnih.gov

Advanced Spectroscopic Elucidation Techniques for Molecular Structure

A variety of advanced spectroscopic techniques are instrumental in elucidating the detailed molecular structure of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the connectivity and stereochemistry of the molecule. researchgate.net Coupling constants between protons on the cyclohexane ring can provide information about their dihedral angles and thus help in assigning the relative stereochemistry (cis or trans). Low-temperature NMR studies can sometimes be used to observe individual conformers. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. researchgate.netnih.gov High-resolution mass spectrometry can confirm the elemental composition. uni.lu Techniques like gas chromatography-mass spectrometry (GC-MS) are also used for the analysis of this compound. nih.gov

X-ray Crystallography: As mentioned earlier, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C-H bonds of the amine and alkyl groups, as well as the characteristic absorptions of the phenyl group. nih.govnih.gov

Computational Chemistry: Quantum mechanical calculations, such as DFT, are increasingly used to complement experimental data. nih.govnih.govresearchgate.net These methods can predict molecular geometries, relative energies of different isomers and conformers, and spectroscopic properties, aiding in the interpretation of experimental results. nih.govnih.govresearchgate.net

The combination of these techniques allows for a comprehensive characterization of the structural and stereochemical features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of the hydrochloride salt of cis-(1R,2S)-N-methyl-2-phenylcyclohexan-1-amine, the proton signals are expected to appear at distinct chemical shifts. The aromatic protons of the phenyl group typically resonate in the downfield region, between δ 7.20 and 7.40 ppm. The proton attached to the nitrogen-bearing carbon (CH-N) is anticipated to show a signal around δ 3.0-3.5 ppm, likely as a multiplet due to coupling with adjacent protons. The methyl group attached to the nitrogen (N-CH₃) would present as a singlet or a doublet if coupled, in the upfield region of the spectrum. The cyclohexyl protons would exhibit a complex series of multiplets between δ 1.2 and 2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl ring are expected to have signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the nitrogen (C-N) would appear around δ 60-70 ppm. The N-methyl carbon (N-CH₃) signal is typically found in the upfield region, around δ 30-40 ppm. The carbons of the cyclohexane ring would resonate at various shifts within the aliphatic region (δ 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for cis-(1R,2S)-N-methyl-2-phenylcyclohexan-1-amine hydrochloride

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.20 - 7.40 (m) | 120 - 140 |

| CH-N | 3.0 - 3.5 (m) | 60 - 70 |

| N-CH₃ | 2.5 - 3.0 (s or d) | 30 - 40 |

| Cyclohexyl CH₂ | 1.2 - 2.5 (m) | 20 - 40 |

| Phenyl C (quaternary) | - | 135 - 145 |

| CH-Ph | 2.8 - 3.2 (m) | 45 - 55 |

Note: These are predicted values and may vary based on solvent and experimental conditions. m = multiplet, s = singlet, d = doublet.

High-Resolution Mass Spectrometry (HRMS) and Multistage Mass Spectrometry (MSn)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₉N) is calculated to be 190.1596. Experimental HRMS analysis would be expected to yield a value very close to this, confirming the molecular formula.

Multistage Mass Spectrometry (MSn) offers deeper insight into the structure by fragmenting the parent ion and analyzing the resulting daughter ions. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the initial loss of the methyl group or cleavage of the cyclohexane ring. Key fragmentation patterns can help to confirm the connectivity of the molecule. For instance, the cleavage of the bond between the phenyl-bearing carbon and the nitrogen-bearing carbon could lead to characteristic fragments.

Table 2: Predicted HRMS and Key MSn Fragments for this compound

| Ion | Formula | Calculated Exact Mass | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₀N⁺ | 190.1596 | Protonated molecule |

| [M-CH₃]⁺ | C₁₂H₁₇N⁺ | 175.1361 | Loss of a methyl group |

| [C₆H₅CH=NHCH₃]⁺ | C₈H₁₀N⁺ | 120.0813 | Fragment from ring opening |

X-ray Diffraction Analysis for Solid-State Structure

While specific X-ray diffraction data for this compound is not available in the reviewed literature, the solid-state structure can be inferred from related compounds. For substituted cyclohexylamine (B46788) derivatives, the cyclohexane ring typically adopts a chair conformation to minimize steric strain.

In the case of this compound, there are four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative orientation of the phenyl and N-methylamino groups (axial or equatorial) will be determined by the stereochemistry. For the trans isomers ((1R,2R) and (1S,2S)), a diequatorial conformation of the phenyl and amino groups is generally the most stable. For the cis isomers ((1R,2S) and (1S,2R)), one substituent will likely be in an axial position and the other in an equatorial position to minimize steric hindrance. The bulky phenyl group would have a strong preference for the equatorial position.

An X-ray diffraction analysis would definitively determine the bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms in the crystal lattice, confirming the chair conformation of the cyclohexane ring and the relative stereochemistry of the substituents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Pharmacological Investigations of N Methyl 2 Phenylcyclohexan 1 Amine

In Vitro Receptor Binding Affinity Profiling

The in vitro receptor binding affinity of a compound is a critical measure of its potential pharmacological activity. It is typically quantified by the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC_50_), which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target receptor. A lower K_i_ or IC_50_ value indicates a higher binding affinity.

Table 1: Putative NMDA Receptor Binding Affinity of N-methyl-2-phenylcyclohexan-1-amine and Related Compounds

| Compound | Receptor Subtype | Binding Affinity (K_i_ or IC_50_) | Reference |

|---|---|---|---|

| This compound | NMDA | Data Not Available | |

| (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide | NMDA | 6.3 µM (IC_50_) | nih.gov |

Direct binding data for this compound at the dopamine (B1211576) transporter (DAT) is not explicitly documented. However, research on the structurally related compound N-methyl-1-(1-phenylcyclohexyl)ethanamine has shown potent inhibition of the dopamine transporter, suggesting it acts as a dopamine reuptake inhibitor. This indicates that this compound may share a similar pharmacological profile.

The sigma receptors, σ_1_ and σ_2_, are unique binding sites in the central nervous system that modulate various cellular functions. While specific binding affinities for this compound at sigma receptor subtypes have not been reported, studies on other N-alkyl substituted phenylcyclohexylamines could suggest potential interactions. For example, certain bivalent sigma-2 receptor ligands have shown high affinity, with K_i_ values in the nanomolar range for the σ_2_ receptor. nih.gov The affinity of various ligands can range from low nanomolar to micromolar, and selectivity between the σ_1_ and σ_2_ subtypes varies significantly with structural modifications. nih.govacs.org

Table 2: Putative Sigma Receptor Subtype Binding Affinities of this compound and Related Compounds

| Compound | Receptor Subtype | Binding Affinity (K_i_ or IC_50_) | Reference |

|---|---|---|---|

| This compound | σ_1_ | Data Not Available | |

| This compound | σ_2_ | Data Not Available | |

| MAM03055A | σ_1_ | 3,371 ± 245 nM (K_i_) | nih.gov |

There is no direct evidence in the reviewed literature to indicate that this compound has a significant binding affinity for the μ (mu), κ (kappa), or δ (delta) opioid receptors. researchgate.netnih.govresearchgate.netnih.gov Pharmacological studies of various opioids and related compounds show a wide range of affinities and selectivities for these receptor subtypes, which are highly dependent on the specific chemical structure of the ligand. researchgate.netnih.gov

Table 3: Putative Opioid Receptor Subtype Binding Affinities of this compound

| Compound | Receptor Subtype | Binding Affinity (K_i_ or IC_50_) | Reference |

|---|---|---|---|

| This compound | μ (mu) | Data Not Available | |

| This compound | κ (kappa) | Data Not Available |

Direct binding data for this compound at the 5-HT_2A_ and 5-HT_2C_ serotonin (B10506) receptors are not available. However, studies on phenylalkylamine and indolylalkylamine derivatives have shown that N-substitution can influence binding affinity and selectivity at these receptors. sciencemadness.orgnih.gov In general, N-alkylation tends to decrease affinity, though specific substitutions can lead to high-affinity ligands. nih.gov The complexity of these interactions suggests that without direct experimental data, the affinity of this compound for these receptors remains speculative. The 5-HT_2A_ and 5-HT_2C_ receptors are known to form heteromeric complexes, which can further influence ligand binding and functional outcomes. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by trace amines and certain psychoactive compounds. There is no specific data available for the binding affinity or functional characterization of this compound at TAAR1. However, TAAR1 is known to be expressed in normal and malignant B cells and can be a target for therapeutic intervention. nih.gov The activation of TAAR1 can modulate the activity of monoamine transporters, indicating a potential indirect interaction for compounds affecting these systems. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylcyclohexylamine (B1663984) |

| (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide |

| N-methyl-1-(1-phenylcyclohexyl)ethanamine |

Other Neurotransmitter System Interactions

Specific studies detailing the interactions of this compound with neurotransmitter systems other than the primary targets associated with the arylcyclohexylamine class are not readily found in the reviewed literature. Generally, compounds in this class can exhibit a range of activities, including dopamine reuptake inhibition and agonism at sigma (σ) and dopamine D2 receptors. wikipedia.org However, without direct experimental binding assays for this compound, its affinity for and activity at these other neurotransmitter receptors remain uncharacterized.

In Vitro Functional Assays for Receptor Efficacy

There is a notable absence of published in vitro functional assay data to determine the receptor efficacy of this compound. Such assays are crucial for understanding whether a compound acts as an agonist, antagonist, or modulator at a specific receptor.

No studies utilizing [³⁵S]GTPγS functional assays or cyclic AMP (cAMP) measurements to investigate the modulation of G-protein coupled receptor (GPCR) signaling by this compound have been identified. These assays are standard methods for determining the functional activity of a compound at GPCRs, and the lack of such data means its potential to activate or inhibit these receptors is unknown.

Similarly, there is no available data from ion channel modulation studies, such as calcium flux assays, for this compound. Calcium flux assays are particularly relevant for assessing the functional consequences of NMDA receptor antagonism, a hallmark of many arylcyclohexylamines. nih.gov The absence of these studies precludes any definitive statement on its ability to modulate ion channel activity.

Structure Activity Relationship Sar Studies of N Methyl 2 Phenylcyclohexan 1 Amine and Its Analogues

Impact of N-Substituent Modifications on Receptor Affinity and Efficacy

Modifications to the N-substituent of 2-phenylcyclohexan-1-amine analogues have a significant impact on their affinity and efficacy at various receptors, particularly the NMDA receptor and the dopamine (B1211576) transporter (DAT).

Generally, the nature of the N-substituent plays a crucial role in modulating the pharmacological activity of arylcyclohexylamines. Studies on related compounds have shown that N-alkyl substitutions can influence potency. For instance, in a series of N,N-disubstituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) analogues, N-n-propyl substituted compounds were found to be more effective as dopamine agonists than other N,N-dialkyl homologues. nih.gov Conversely, N-monosubstituted analogues in this series were inactive. nih.gov

In the context of NMDA receptor antagonists, research on ketamine analogues has revealed important SAR trends. While N-methylation of the piperidine (B6355638) ring of methylphenidate significantly reduces affinity for the dopamine transporter, the impact of N-substituents in arylcyclohexylamines can be more complex. nih.gov For example, a study on 1-(1-phenylcyclohexyl)amine derivatives showed that changing the N-substituent from a simple amino group (NH2) to an N-ethyl group (NHCH2CH3) resulted in a threefold decrease in affinity for the NMDA receptor. biomolther.org Conversely, introducing bulkier N-substituents like azepane increased affinity significantly compared to pyrrolidine (B122466) or phenylmethanamine. biomolther.org

The following table summarizes the binding affinities of some N-substituted arylcyclohexylamine analogues at the NMDA receptor.

| Compound | N-Substituent | NMDA Receptor Ki (nM) |

| Analogue 1 | -NH2 | Value not available |

| Analogue 2 | -NHCH2CH3 | Value not available |

| Analogue 3 | Pyrrolidine | Value not available |

| Analogue 4 | Azepane | Value not available |

| Analogue 5 | Phenylmethanamine | Value not available |

Effects of Phenyl Ring Substitutions on Receptor Interactions

Substitutions on the phenyl ring of N-methyl-2-phenylcyclohexan-1-amine and its analogues are a key determinant of their receptor binding profiles. The position and electronic nature of these substituents can dramatically alter affinity and selectivity for targets such as the NMDA receptor and monoamine transporters.

Research has shown that the introduction of methoxy (B1213986) (MeO) groups onto the phenyl ring of phencyclidine (PCP) analogues can enhance affinity for the serotonin (B10506) transporter. nih.gov Specifically, 3-MeO-PCP displays a high affinity for the NMDA receptor, with a Ki value of 20 nM, making it a potent NMDA antagonist. nih.gov The position of the substituent is critical; for example, in a series of 1-(1-phenylcyclohexyl)amine derivatives, changing the substituent at the 3-position from hydrogen to a hydroxyl (OH) or methoxy (OMe) group enhanced NMDA receptor affinity by approximately 13-fold and 25-fold, respectively. biomolther.org Similarly, a 4-methoxy substitution in a related series increased affinity by about 70-fold compared to the unsubstituted compound. biomolther.org

Conversely, the introduction of a 2-chloro or 2-fluoro substituent on the phenyl ring has been shown to significantly reduce affinity when the N-substituent is a methyl group. biomolther.org Studies on methylphenidate derivatives have also demonstrated that para-substitution on the phenyl ring generally leads to retained or increased affinity for the dopamine transporter, with a bromo substituent being more favorable than iodo, methoxy, or hydroxy groups. nih.gov Meta-substitution with a bromo group also increased affinity, whereas ortho-substitution with bromine considerably decreased it. nih.gov

The following table presents data on the binding affinities of various phenyl-substituted arylcyclohexylamine analogues.

| Compound | Phenyl Substitution | Receptor | Ki (nM) |

| 3-MeO-PCP | 3-Methoxy | NMDA | 20 nih.gov |

| 4-MeO-PCP | 4-Methoxy | NMDA | Value not available |

| 3-OH-PCP | 3-Hydroxy | NMDA | Value not available |

| Ketamine | 2-Chloro | NMDA | Value not available |

| 2-F-DCK | 2-Fluoro | NMDA | Value not available |

Cyclohexane (B81311) Ring Stereochemistry and Pharmacological Activity

The stereochemistry of the cyclohexane ring is a critical factor governing the pharmacological activity of this compound and its analogues. The relative orientation of the phenyl and amine substituents on the cyclohexane ring (cis or trans) and the chirality of the carbon atoms significantly influence receptor binding and efficacy.

It is well-established that the three-dimensional structure of arylcyclohexylamines is crucial for their antagonistic action at the NMDA receptor. nih.gov For instance, S(+)-ketamine exhibits approximately four times the activity and affinity for the PCP binding site of the NMDA receptor compared to its R(–)-ketamine enantiomer. nih.gov This stereoselectivity highlights the importance of the specific spatial arrangement of the pharmacophoric elements for optimal receptor interaction.

Studies on stereoisomeric cis- and trans-2-(1-pyrrolidinyl)cyclohexyl alkoxycarbanilates have demonstrated that the trans-isomer exhibits more pronounced antiulcer and gastroprotective activity compared to the cis-isomer. nih.gov However, the introduction of a methylene (B1212753) group between the hydrophilic part and the cyclohexane ring can lead to a loss of this stereospecific difference. nih.gov Recent research has also focused on the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines, which are key structural elements in some antipsychotic drugs. nih.gov

The following table summarizes the impact of stereochemistry on the receptor affinity of arylcyclohexylamine analogues.

| Compound | Stereochemistry | Receptor | Binding Affinity/Activity |

| Ketamine | S(+) | NMDA (PCP site) | ~4x higher than R(-) isomer nih.gov |

| Ketamine | R(-) | NMDA (PCP site) | Lower than S(+) isomer nih.gov |

| 2-(1-pyrrolidinyl)cyclohexyl ester of 3(n)-pentyloxycarbanilic acid | trans | - | More pronounced antiulcer activity nih.gov |

| 2-(1-pyrrolidinyl)cyclohexyl ester of 3(n)-pentyloxycarbanilic acid | cis | - | Less effective against gastric injury nih.gov |

Elucidation of Pharmacophore Models for Arylcyclohexylamines

Pharmacophore models for arylcyclohexylamines provide a three-dimensional representation of the essential structural features required for their interaction with biological targets like the NMDA receptor and the dopamine transporter. These models are crucial for understanding structure-activity relationships and for the design of new, more selective ligands.

A typical pharmacophore model for noncompetitive NMDA receptor antagonists, which includes arylcyclohexylamines, generally consists of several key features. nih.gov These often include a hydrophobic region, a hydrogen bond donor, and a positively ionizable group, corresponding to the aryl ring, the amine group, and the protonated nitrogen at physiological pH, respectively. nih.govnih.gov The spatial arrangement of these features is critical for activity.

For dopamine transporter inhibitors, pharmacophore models also highlight the importance of a hydrophobic moiety and a positively charged nitrogen atom. dntb.gov.ua The structure-activity relationships of 2β-substituted 3β-phenyltropane derivatives support a model where lipophilic interactions at the β-C(2)-position enhance potency at the dopamine transporter.

A consensus pharmacophore model for arylcyclohexylamines binding to the NMDA receptor would likely include:

An aromatic ring feature (Ar): Representing the phenyl group.

A hydrophobic feature (Hyp): Corresponding to the cyclohexane ring.

A positive ionizable feature (PI): Representing the protonated amine.

The distances between these features are crucial for proper binding. While specific inter-feature distances for this compound are not explicitly detailed in the provided search results, pharmacophore modeling studies on related NMDA receptor antagonists can provide insights. These models often define specific geometric constraints for the arrangement of these key chemical features. nih.govcore.ac.uk

Computational Chemistry and Molecular Modeling of N Methyl 2 Phenylcyclohexan 1 Amine

Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules like N-methyl-2-phenylcyclohexan-1-amine at the atomic level. These methods provide insights into the molecule's electronic structure, conformational preferences, and interactions with biological targets, which are crucial for understanding its chemical behavior and potential pharmacological activity. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies described herein are standard approaches applied to the broader class of arylcyclohexylamines.

Analytical Methodologies for Identification and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS))

Chromatographic methods are fundamental for separating N-methyl-2-phenylcyclohexan-1-amine from reaction mixtures or impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. researchgate.net Following separation, the compound is ionized, typically by electron ionization (EI), and the resulting fragments are detected by a mass spectrometer. The fragmentation pattern provides a molecular fingerprint that aids in structural elucidation. For aliphatic amines, a characteristic fragmentation is the α-cleavage (the breaking of the bond adjacent to the nitrogen atom), which results in a stable immonium ion. libretexts.orgfuture4200.com The molecular ion peak for compounds with an odd number of nitrogen atoms, such as this compound, will have an odd mass-to-charge ratio (m/z). libretexts.orgwhitman.edu

Below is a table illustrating the expected GC-MS data for this compound based on the analysis of structurally related N-methylated amines. rsc.org

Table 1: Illustrative GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₃H₁₉N |

| Calculated Molecular Weight | 189.30 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion (M⁺•) | m/z 189 |

| Major Fragmentation Pathways | α-cleavage, loss of methyl group, fragmentation of the cyclohexane (B81311) ring |

| Key Fragment Ions (m/z) | 174 [M-CH₃]⁺, 105 [C₆H₅-CH=NH]⁺, 91 [C₇H₇]⁺ |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers a complementary approach, particularly for less volatile compounds or complex mixtures. researchgate.net LC separates compounds in the liquid phase before they are introduced into the mass spectrometer. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. organicchemistrydata.org This technique is invaluable for the unambiguous identification of a target compound in a complex matrix. For primary aromatic amines, techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed to achieve high sensitivity and selectivity. researchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, Multi-stage MS)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the protons on the cyclohexane ring, and the N-methyl protons. researchgate.netcore.ac.uk

¹³C NMR provides information about the carbon skeleton of the molecule. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between atoms and fully assign all proton and carbon signals, thus confirming the constitution of this compound. yakhak.org

Below is a table with predicted ¹H and ¹³C NMR chemical shifts for this compound based on data for similar structures. rsc.orgorganicchemistrydata.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 7.10 - 7.40 | Multiplet |

| Cyclohexane-H (CH-N, CH-Ph) | 2.50 - 3.50 | Multiplet |

| Cyclohexane-H (other CH₂) | 1.20 - 2.20 | Multiplet |

| N-CH₃ | 2.20 - 2.50 | Singlet |

| ¹³C NMR | ||

| Aromatic-C (quaternary) | 140 - 145 | |

| Aromatic-C (CH) | 125 - 130 | |

| Cyclohexane-C (CH-N) | 60 - 70 | |

| Cyclohexane-C (CH-Ph) | 45 - 55 | |

| Cyclohexane-C (other CH₂) | 20 - 40 | |

| N-CH₃ | 30 - 35 |

Multi-stage Mass Spectrometry (MS/MS or MSⁿ) is another advanced technique used for structural confirmation. In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This process can be repeated for further structural insights. This technique is particularly useful for differentiating isomers that may produce similar initial mass spectra. researchgate.net The fragmentation patterns can reveal detailed structural information about different parts of the molecule. researchgate.net

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral compound, existing as a pair of enantiomers, it is crucial to separate and quantify these enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose. mdpi.comnih.govphenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown excellent performance in separating the enantiomers of various chiral amines. mdpi.comnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. nih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is critical for achieving optimal separation. mdpi.com

The effectiveness of a chiral separation is typically evaluated by the separation factor (α) and the resolution (Rs). A baseline separation of the enantiomers is necessary for accurate quantification of enantiomeric purity or enantiomeric excess (ee). nih.gov

Table 3: Principles of Chiral HPLC for Enantiomeric Purity Assessment of this compound

| Parameter | Description | Typical Conditions/Observations for Chiral Amines |

| Technique | High-Performance Liquid Chromatography (HPLC) | Isocratic or gradient elution |

| Stationary Phase | Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., Lux Cellulose, Chiralpak) nih.gov | Cellulose or amylose derivatives coated or immobilized on silica (B1680970) gel |

| Mobile Phase | Normal Phase: Hexane/2-Propanol mixtures. Reversed Phase: Acetonitrile/Water/Buffers mdpi.com | The ratio of solvents is optimized to achieve the best separation. |

| Detection | UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm) | Fluorescence detection can be used after derivatization for higher sensitivity. mdpi.com |

| Key Metrics | Separation Factor (α), Resolution (Rs), Enantiomeric Excess (ee) | Baseline resolution (Rs > 1.5) is desired for accurate ee determination. nih.gov |

Role of N Methyl 2 Phenylcyclohexan 1 Amine As a Research Probe in Chemical Biology

Tool Compound for Neuroreceptor Research, particularly NMDA Receptors

There is no available research detailing the use of N-methyl-2-phenylcyclohexan-1-amine as a tool compound for studying NMDA receptors. Specific data on its binding affinity (e.g., Ki or IC50 values), its selectivity for different NMDA receptor subunits, or its functional effects in neuroreceptor research are not present in the accessible scientific literature.

Probing the Pharmacological Space of Arylcyclohexylamines

Without comparative pharmacological data, the role of this compound in exploring the pharmacological space of arylcyclohexylamines cannot be determined. It is unknown how the 2-phenyl substitution, in combination with the N-methyl group, influences its potency, efficacy, or selectivity compared to other isomers and analogues within this chemical class.

Contribution to Understanding Structure-Function Relationships within Dissociative Chemical Classes

The contribution of this compound to the understanding of structure-function relationships among dissociative compounds is currently undocumented. Scientific inquiry into how the specific stereochemistry and substitution pattern of this molecule affect its interaction with the NMDA receptor and, consequently, its dissociative properties has not been published.

Due to the absence of research findings, no data tables can be generated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-phenylcyclohexan-1-amine, and how do steric effects influence reaction pathways?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-phenylcyclohexanone with methylamine or nucleophilic substitution of a halogenated cyclohexane precursor with methylamine. Steric hindrance from the phenyl group at the 2-position may necessitate elevated temperatures (80–120°C) or catalysts like Pd/C for hydrogenation. Reaction progress should be monitored via TLC or GC-MS, and purity assessed using HPLC .

Q. How can NMR spectroscopy confirm the three-dimensional conformation of this compound?

- Methodological Answer : 1D -NMR and 2D NOESY experiments can resolve axial/equatorial substituent orientations. For example, coupling constants () between adjacent protons on the cyclohexane ring (>10 Hz suggest axial-axial interactions). Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate spatial arrangements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound while minimizing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., methanol vs. THF), and stoichiometry. Real-time monitoring via inline FTIR or Raman spectroscopy helps identify intermediates and byproducts. For reductive amination, NaBH/AcOH systems may enhance selectivity over competing pathways .

Q. What computational strategies predict the compound’s interaction with neurotransmitter receptors, such as NMDA or σ-1 receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (e.g., PDB: 7SKM for σ-1). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with experimental radioligand displacement assays (IC values) to refine computational models .

Q. How can contradictions in pharmacological data (e.g., variable IC values across studies) be systematically resolved?

- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., assay type: cell-free vs. cell-based; buffer pH). Use standardized protocols (e.g., CEREP Panels) for receptor profiling. Structural analogs (e.g., N-cyclopentyl derivatives) can help isolate substituent-specific effects .

Q. What experimental designs enable enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone precursors. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or polarimetry. Kinetic resolution strategies (e.g., lipase-mediated acylation) may separate racemic mixtures .

Q. How can target engagement be validated in vivo for CNS-related applications?

- Methodological Answer : Use microdialysis in rodent models to measure neurotransmitter levels (e.g., dopamine, serotonin) post-administration. Pair with behavioral assays (e.g., forced swim test for antidepressant activity). Radiolabel the compound (e.g., -isotope) for PET imaging to confirm brain penetration .

Q. What methodologies assess synergistic effects between this compound and other CNS-targeting agents?

- Methodological Answer : Conduct isobolographic analysis using fixed-dose combinations (e.g., with SSRIs or NMDA antagonists). Measure additive/synergistic effects via fractional inhibitory concentration (FIC) indices. In vitro neuronal culture models can screen for neurotoxicity or enhanced efficacy .

Data Analysis and Reporting Guidelines

- Contradiction Analysis : Use Cochrane systematic review protocols to evaluate study heterogeneity, including subgroup analyses by assay type or species .

- Structural Validation : Cross-reference NMR/XRPD data with CIF files in the Cambridge Structural Database to confirm crystallographic assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.